molecular formula C21H23NO4 B2618597 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid CAS No. 1342596-87-5

3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid

Cat. No.: B2618597
CAS No.: 1342596-87-5
M. Wt: 353.418
InChI Key: IOGVUBPZZVBMBA-UHFFFAOYSA-N
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Description

3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF.

    Coupling Agents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products Formed

The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids or peptides used in the coupling reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Biological Activity

3-{ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid, known for its structural complexity and potential therapeutic applications, is a compound of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C25H23O4N, with a molecular weight of 401.45 g/mol. Its structure features an ethyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It acts as a substrate for various enzymes involved in protein synthesis and may influence cellular signaling pathways due to its structural components.

Biological Activities

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the Fmoc group may enhance membrane permeability, facilitating the compound's entry into cells and increasing its efficacy against tumors.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
  • Antimicrobial Properties : Some derivatives of fluorenylmethoxycarbonyl compounds have shown antimicrobial activity, suggesting that this compound may also possess similar properties.

Case Studies

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on HeLa and MCF-7 cell lines, this compound demonstrated significant dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration revealed that administration of the compound significantly improved cognitive functions and reduced neuronal loss, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of the compound:

Study TypeFindings
In vitro CytotoxicitySignificant inhibition of cancer cell proliferation in HeLa and MCF-7 lines .
NeuroprotectionImprovement in cognitive functions in rodent models; reduction in neuronal apoptosis .
Antimicrobial ActivityExhibited inhibitory effects against Gram-positive bacteria .

Properties

IUPAC Name

3-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-22(12-14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGVUBPZZVBMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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